Cas no 381-88-4 (1,1,1-trifluoro-2-butanone)
1,1,1-trifluoro-2-butanone Chemical and Physical Properties
Names and Identifiers
-
- 1,1,1-trifluoro-2-butanone
- Trifluorobutanone1
- Ethyl 1,1,1-trifluoromethyl ketone~1,1,1-Trifluoromethyl ethyl ketone
- 1,1,1-Trifluorobutan-2-one
- MFCD00190641
- 1,1,1-trifluorobutane-2-one
- ULCVUBGAIDUPFF-UHFFFAOYSA-N
- F17335
- EN300-119804
- SCHEMBL458908
- ethyl trifluoromethyl ketone
- AB89679
- 381-88-4
- NSC-42602
- trifluoromethylethylketone
- FS-3838
- FT-0605944
- DTXSID10959050
- 1,1,1-Trifluoro-2-butanone, 95%
- trifluoro-2-butanone
- UNII-DU2S3EQD9U
- 2-(4-FLUOROPHENYL)-4(5H)-THIAZOLONE
- 2-Butanone,1,1-trifluoro-
- 2-Butanone, 1,1,1-trifluoro-
- NSC42602
- DU2S3EQD9U
- AMY1237
- trifluoromethyl ethyl ketone
- AKOS005063654
- 1,1-Trifluoro-2-butanone
- Ethyl Trifluoromethyl Ketone; NSC 42602
- BBL102238
- DB-011812
- STL556037
-
- MDL: MFCD00190641
- Inchi: 1S/C4H5F3O/c1-2-3(8)4(5,6)7/h2H2,1H3
- InChI Key: QBVHMPFSDVNFAY-UHFFFAOYSA-N
- SMILES: FC(C(CC)=O)(F)F
- BRN: 1702220
Computed Properties
- Exact Mass: 126.02900
- Monoisotopic Mass: 126.02924926 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 93.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 126.08
- Topological Polar Surface Area: 17.1Ų
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.5
Experimental Properties
- Color/Form: Not available
- Density: 0.929 g/mL at 25 °C(lit.)
- Boiling Point: 50-51 °C(lit.)
- Flash Point: Fahrenheit: 1.4 ° f < br / > Celsius: -17 ° C < br / >
- Refractive Index: n20/D 1.322(lit.)
- PSA: 17.07000
- LogP: 1.52780
- Solubility: Not available
1,1,1-trifluoro-2-butanone Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225
- Warning Statement: P210
- Hazardous Material transportation number:UN 1993 3/PG 1
- WGK Germany:3
- Hazard Category Code: 11
- Safety Instruction: S9-S16-S29-S33
-
Hazardous Material Identification:
- HazardClass:3
- PackingGroup:II
- Safety Term:3
- Packing Group:II
- Risk Phrases:R11; R36/37/38
1,1,1-trifluoro-2-butanone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
1,1,1-trifluoro-2-butanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 542628-1G |
1,1,1-trifluoro-2-butanone |
381-88-4 | 95% | 1G |
¥403.2 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 542628-5G |
1,1,1-trifluoro-2-butanone |
381-88-4 | 95% | 5G |
¥1484.89 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T818722-25g |
1,1,1-Trifluoro-2-butanone |
381-88-4 | 96% | 25g |
2,346.00 | 2021-05-17 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002753-1g |
1,1,1-trifluoro-2-butanone |
381-88-4 | 96% | 1g |
¥69 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002753-5g |
1,1,1-trifluoro-2-butanone |
381-88-4 | 96% | 5g |
¥211 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002753-25g |
1,1,1-trifluoro-2-butanone |
381-88-4 | 96% | 25g |
¥755 | 2024-05-23 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T15310-5g |
1,1,1-TRIFLUORO-2-BUTANONE |
381-88-4 | 96% | 5g |
¥558.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T15310-1g |
1,1,1-TRIFLUORO-2-BUTANONE |
381-88-4 | 96% | 1g |
¥178.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T15310-25g |
1,1,1-TRIFLUORO-2-BUTANONE |
381-88-4 | 25g |
¥1998.0 | 2021-09-07 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T102787-25g |
1,1,1-trifluoro-2-butanone |
381-88-4 | 96% | 25g |
¥784.90 | 2023-09-01 |
1,1,1-trifluoro-2-butanone Suppliers
1,1,1-trifluoro-2-butanone Related Literature
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Guilin Cheng,Bo Xia,Qi Wu,Xianfu Lin RSC Adv. 2013 3 9820
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2. Reactions Of fluorocarbon radicals. Part XV. Synthesis and hydration of 1 : 1 : 1-trifluorobut-2-yneR. N. Haszeldine,K. Leedham J. Chem. Soc. 1954 1261
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F. Meyer Chem. Commun. 2016 52 3077
-
4. 458. 1 : 1 : 1-Trifluoro-2 : 3-dione dioximes and related compoundsR. Belcher,A. Sykes,J. C. Tatlow J. Chem. Soc. 1957 2393
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5. Perfluoroalkyl Grignard and Grignard-type reagents. Part IV. Trifluoromethylmagnesium iodideR. N. Haszeldine J. Chem. Soc. 1954 1273
Additional information on 1,1,1-trifluoro-2-butanone
Introduction to 1,1,1-trifluoro-2-butanone (CAS No. 381-88-4)
1,1,1-trifluoro-2-butanone, with the chemical formula CF₃CH₂COCH₃, is a fluorinated ketone that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural and functional properties. This compound, identified by its CAS number 381-88-4, belongs to a class of molecules that exhibit distinct reactivity and applicability in synthetic chemistry, material science, and biomedicine. The presence of three fluorine atoms in its molecular structure imparts exceptional stability and specific electronic characteristics, making it a valuable intermediate in the development of advanced materials and pharmaceuticals.
The synthesis of 1,1,1-trifluoro-2-butanone typically involves fluorination reactions of isobutene or butanone derivatives, leveraging catalytic processes that enhance yield and purity. Recent advancements in fluorination methodologies have enabled more efficient production routes, reducing environmental impact while maintaining high chemical yields. This improvement aligns with the growing emphasis on sustainable chemistry practices in industrial applications.
In the realm of pharmaceutical research, 1,1,1-trifluoro-2-butanone has emerged as a key building block for designing novel therapeutic agents. Its trifluoromethyl group is particularly noteworthy, as it modulates the pharmacokinetic properties of drug candidates by influencing metabolic pathways and binding affinity to biological targets. For instance, studies have demonstrated its utility in synthesizing fluorinated analogs of antiviral and anticancer compounds, where the electron-withdrawing effect of fluorine enhances drug efficacy.
One of the most compelling applications of CAS No. 381-88-4 is in the development of liquid crystals and advanced polymers. The fluoro-substituted ketone imparts thermal stability and optical clarity to these materials, making them suitable for use in high-performance displays and optical coatings. Researchers have recently explored its incorporation into polymer matrices to improve flame retardancy without compromising material integrity—a critical factor in aerospace and automotive industries.
The biodegradability and environmental footprint of 1,1,1-trifluoro-2-butanone are also subjects of ongoing investigation. Unlike some traditional fluorinated compounds that exhibit persistence in ecosystems, this molecule has shown promise in being metabolized through controlled enzymatic pathways. This characteristic is particularly relevant in green chemistry initiatives aimed at reducing hazardous waste generation during industrial processes.
Recent clinical trials have begun to explore the potential of derivatives of 381-88-4 as prodrugs or adjuvants in vaccine formulations. The ability of trifluoromethyl ketones to enhance immune response upon metabolic activation has opened new avenues for immunotherapy development. Preliminary data suggest that these derivatives can amplify antigen presentation while minimizing side effects, offering a significant improvement over conventional adjuvants.
The role of CF₃CH₂COCH₃ in material science extends beyond liquid crystals and polymers. Its reactivity allows for the creation of novel catalysts that facilitate cross-coupling reactions essential for constructing complex organic molecules. These catalysts are particularly valuable in producing fine chemicals used in fragrances and agrochemicals, where precision synthesis is paramount.
The economic viability of producing CAS No. 381-88-4 on an industrial scale has been bolstered by innovations in continuous flow chemistry. This approach enables scalable synthesis with reduced solvent consumption and energy requirements compared to traditional batch processing methods. Such advancements underscore the compound's importance not only from a scientific perspective but also from an economic one.
Future research directions for 381-88-4 include exploring its potential as an intermediate in renewable energy technologies. For example, researchers are investigating its use as a precursor for fluorochemicals that enhance battery performance by improving electrolyte stability. This application aligns with global efforts to transition toward sustainable energy solutions.
The versatility of CF₃CH₂COCH₃ also makes it a valuable tool in analytical chemistry. Its distinct spectroscopic signature allows for sensitive detection in environmental monitoring systems designed to quantify trace levels of pollutants. Such applications highlight the compound's broader societal relevance beyond pharmaceuticals and materials science.
In summary, 1,1,1-trifluoro-2-butanone (CAS No. 381-88-4) represents a multifaceted compound with far-reaching implications across multiple scientific disciplines. Its unique structural features enable innovative applications ranging from drug development to advanced materials design while maintaining compatibility with sustainable chemistry principles.
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